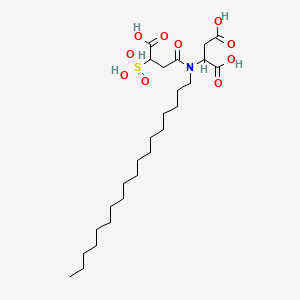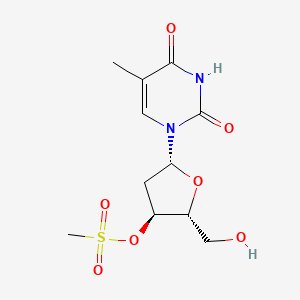
N-(4-((Phenylsulfonyl)amino)-2-(1H-triaziren-1-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((Phenylsulfonyl)amino)-2-(1H-triaziren-1-yl)phenyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a triazirene ring and sulfonamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((Phenylsulfonyl)amino)-2-(1H-triaziren-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the triazirene ring and subsequent attachment of the phenylsulfonyl and benzenesulfonamide groups. Common reagents used in these reactions include phenylsulfonyl chloride, sodium azide, and various catalysts to facilitate the formation of the triazirene ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-((Phenylsulfonyl)amino)-2-(1H-triaziren-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
N-(4-((Phenylsulfonyl)amino)-2-(1H-triaziren-1-yl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth or signaling pathways.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial chemical reactions.
Mecanismo De Acción
The mechanism by which N-(4-((Phenylsulfonyl)amino)-2-(1H-triaziren-1-yl)phenyl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazirene ring and sulfonamide groups are key to its activity, allowing it to bind to specific sites and modulate biological pathways. This can result in inhibition of enzyme activity or alteration of cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
N-Fluorobenzenesulfonimide: Another sulfonamide compound with fluorine substitution, used as a fluorinating reagent.
Phenylsulfonyl Chloride: A simpler sulfonyl compound used in various organic synthesis reactions.
Uniqueness
N-(4-((Phenylsulfonyl)amino)-2-(1H-triaziren-1-yl)phenyl)benzenesulfonamide is unique due to its combination of a triazirene ring and sulfonamide groups, which confer distinct chemical and biological properties. This makes it a valuable tool in research and potential therapeutic applications.
Propiedades
Número CAS |
6317-91-5 |
|---|---|
Fórmula molecular |
C18H15N5O4S2 |
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
N-[4-(benzenesulfonamido)-3-(triazirin-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H15N5O4S2/c24-28(25,15-7-3-1-4-8-15)19-14-11-12-17(18(13-14)23-21-22-23)20-29(26,27)16-9-5-2-6-10-16/h1-13,19-20H |
Clave InChI |
RAXBFWWKTQKMQO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)N4N=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


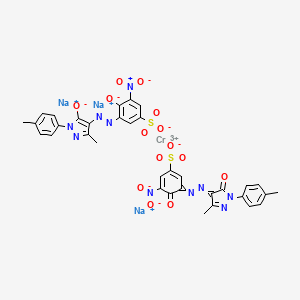
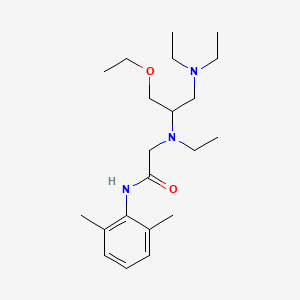
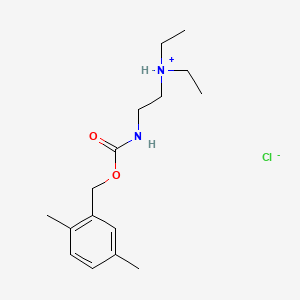
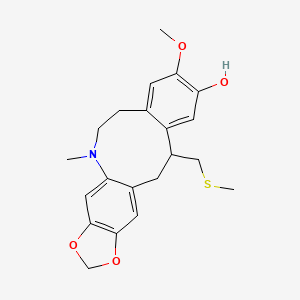
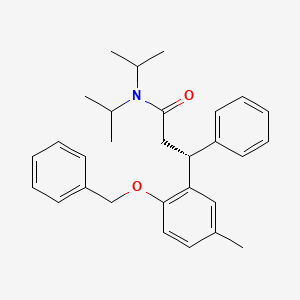
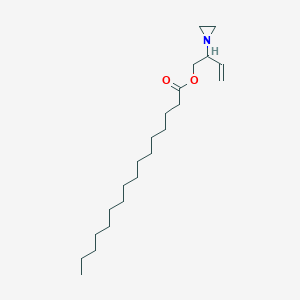
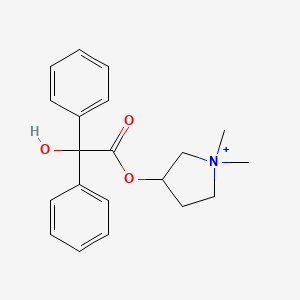
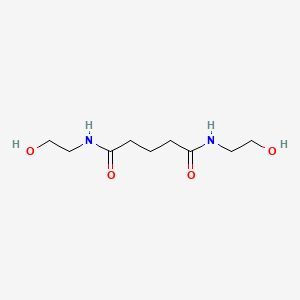


![2-(4-Bromobenzoyl)-4-(4-bromophenyl)-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B15195916.png)

